![molecular formula C22H19ClN4O4 B2358733 2-[2-(4-氯苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]-N-(2,4-二甲氧基苯基)乙酰胺 CAS No. 1242857-27-7](/img/structure/B2358733.png)

2-[2-(4-氯苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]-N-(2,4-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

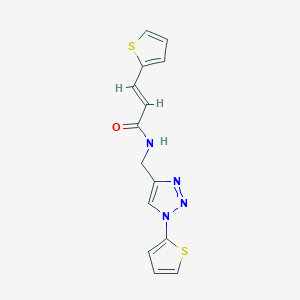

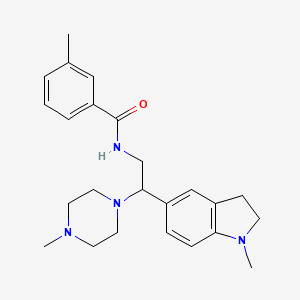

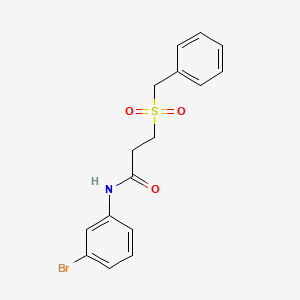

The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin ring substituted with a 4-chlorophenyl group and a 2,4-dimethoxyphenylacetamide group .

Molecular Structure Analysis

The molecular formula of the compound is C23H21ClN4O4 . It has a complex structure with multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The compound has a molecular weight of 452.890 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学研究应用

Chloroacetamide 除草剂活性

与指定化合物共享部分化学骨架的 chloroacetamide 化合物的应用之一是作为除草剂的农业领域。Chloroacetamides,包括 alachlor 和 metazachlor,以其选择性的苗前或苗后早期除草活性而闻名,用于控制各种作物中的一年生禾本科杂草和许多阔叶杂草。这种应用突出了化学合成和结构修饰在开发有效农用化学品中的重要性 (Weisshaar & Böger, 1989)。

非线性光学性质

另一项研究重点关注了与目标化合物在结构上密切相关的两种有机晶体的非线性光学性质。这些性质对于光子器件(如光开关、调制器和光能应用)的开发至关重要。该研究采用从头算计算方法来探索这些化合物的(超)极化率,肯定了它们在光子学中的潜力 (Castro et al., 2017)。

抗菌活性

此外,还有研究针对乙酰胺和吡唑酮的衍生物的潜在抗菌活性。通过合成包含安替比林部分的新型杂环化合物,科学家们正在探索它们对各种微生物的功效。这条研究途径强调了对新的和有效的抗菌剂的持续搜索,这对于对抗耐药病原体至关重要 (Aly, Saleh, & Elhady, 2011)。

配位络合物和抗氧化活性

对吡唑-乙酰胺衍生物及其与 Co(II) 和 Cu(II) 等金属离子的配位研究揭示了这些化合物如何形成具有生物化学和药理学潜在应用的复杂结构。该研究探讨了氢键对这些配合物自组装过程的影响,并评估了它们的抗氧化活性,提供了对这些结构如何有益于药物化学的见解 (Chkirate et al., 2019)。

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, which could potentially lead to a decrease in viral load .

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-30-16-7-8-17(20(11-16)31-2)24-21(28)13-26-9-10-27-19(22(26)29)12-18(25-27)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZPPKMHXATNBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)

![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)

![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)